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Compound of Interest

Compound Name: N-Boc-2-bromobenzylamine

Cat. No.: B060515

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-

2-bromobenzylamine (tert-butyl (2-bromobenzyl)carbamate), a key intermediate in various

synthetic organic chemistry applications, particularly in the development of pharmaceutical

compounds. This document is intended for researchers, scientists, and professionals in drug

development, offering detailed data, experimental protocols, and workflow visualizations.

Molecular Structure:

Compound Name: N-Boc-2-bromobenzylamine
Synonyms: tert-butyl (2-bromobenzyl)carbamate
CAS Number: 162356-90-3

Molecular Formula: C12H16BrNO2

Molecular Weight: 286.16 g/mol [1][2][3]

Data Presentation

The following tables summarize the key spectroscopic data for N-Boc-2-bromobenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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While specific experimental spectra for N-Boc-2-bromobenzylamine are not widely published,
the following tables detail the predicted chemical shifts (&) in parts per million (ppm) based on
the analysis of its chemical structure and data from analogous compounds. The spectra are
typically recorded in deuterated chloroform (CDCIs).

Table 1: Predicted *H NMR Data

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
g Doublet (d) 1H Aromatic H (ortho to
Br)
~7.30-7.10 Multiplet (m) 3H Aromatic H
~4.95 Broad Singlet 1H N-H (carbamate)
~4.35 Doublet (d) 2H CHz (benzyl)
~1.45 Singlet (s) 9H C(CHs)s (Boc group)
Table 2: Predicted 3C NMR Data
Chemical Shift (6, ppm) Assighment
~156.0 C=0 (carbamate)
~138.0 Aromatic C (quaternary, C-CHz2)
~132.8 Aromatic CH
~ 1295 Aromatic CH
~ 1275 Aromatic CH
~122.5 Aromatic C (quaternary, C-Br)
~80.0 C(CHs)s (quaternary, Boc)
~ 445 CHz (benzyl)
~28.3 C(CHs)s (methyl, Boc)
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Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.
Data is presented in wavenumbers (cm~1). The values below are characteristic for the
functional groups in N-Boc-2-bromobenzylamine and are consistent with data from closely
related structures.

Table 3: Key IR Absorption Frequencies

Frequency (cm~?) Intensity Assignment

~ 3340 Medium N-H Stretch (carbamate)

~ 3060 Medium Aromatic C-H Stretch

~ 2975, ~2930 Medium Aliphatic C-H Stretch

~ 1680 Strong C=0 Stretch (Amide | band)

~ 1520 Strong N-H Bend (Amide Il band)

~ 1470, ~1440 Medium Aromatic C=C Stretch

~ 1160 Strong C-O Stretch (carbamate)

~ 750 Strong C-H Bend (ortho-disubstituted)
~ 650 Medium C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio (m/z) of the parent
molecule and its fragments. Due to the presence of bromine, the molecular ion appears as a
pair of peaks (M* and M+2) of nearly equal intensity, corresponding to the 7°Br and 81Br
isotopes.

Table 4: Predicted Mass Spectrometry Data (Electron lonization)
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miz Predicted Identity Notes
[C12H167°/81BrNO2]* (Molecular  Isotopic pattern for one
2871285 : :
lon) bromine atom (~1:1 ratio)
Loss of isobutylene from the
23117229 [M - CaHs]* or [M - 56]*
Boc group
Loss of the Boc group
186 /184 [C7H779/81BrN]*
(CsHs02)
[C7He72/81Br]* (Bromotropylium  Common fragment for benzyl
1717169
ion) halides
Loss of Br radical from the
106 [C7HsN]* _
bromobenzylamine fragment
) Stable fragment from the Boc
57 [CaHo]* (tert-butyl cation)

group

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Sample Preparation and Acquisition

Sample Preparation: Weigh approximately 10-20 mg of N-Boc-2-bromobenzylamine for *H
NMR (or 50-100 mg for 13C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g.,
CDCIl3) in a clean vial.[4][5]

Filtration: To ensure magnetic field homogeneity, filter the solution through a small plug of
glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube. This removes
any suspended solid particles that can broaden spectral lines.[4]

Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift
calibration (& = 0.00 ppm), although referencing to the residual solvent peak (e.g., CDCIs at
7.26 ppm for *H) is also common.[6]

Acquisition: Place the capped NMR tube into the spectrometer. The experiment involves
locking onto the deuterium signal of the solvent, tuning the probe to the desired nucleus (*H
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or 13C), shimming the magnetic field to optimize resolution, and acquiring the data using
appropriate pulse sequences.[5]

IR Spectroscopy Sample Preparation and Acquisition

» ATR (Attenuated Total Reflectance): This is a common technique for solid samples. A small
amount of the solid N-Boc-2-bromobenzylamine is placed directly onto the ATR crystal
(e.g., diamond or ZnSe).[7]

o Pressure Application: A pressure anvil is used to ensure firm contact between the sample
and the crystal.

e Acquisition: An IR beam is passed through the crystal, and the spectrum of absorbed
radiation is recorded by the detector. A background spectrum of the clean crystal is recorded
first and subtracted from the sample spectrum.

e Thin Film Method: Alternatively, dissolve about 50 mg of the solid in a volatile solvent like
methylene chloride. Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the
solvent to evaporate, leaving a thin film of the compound. The plate is then placed in the
spectrometer's sample holder to acquire the spectrum.

Mass Spectrometry Sample Preparation and Acquisition

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable
volatile solvent such as methanol or acetonitrile.

« lonization Method: Electron lonization (EI) is a common technique for relatively small organic
molecules. The sample is introduced into the ion source, where it is vaporized in a vacuum
and bombarded with a high-energy electron beam. This process forms a radical cation (the
molecular ion) and other fragments.

e Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge
(m/z) ratio.

» Detection: A detector records the abundance of ions at each m/z value, generating the mass
spectrum.
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Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a synthesized organic compound like N-Boc-2-bromobenzylamine.
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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